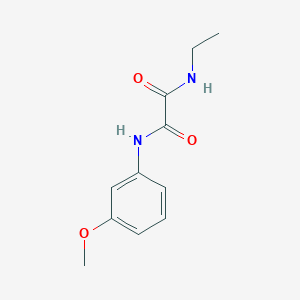

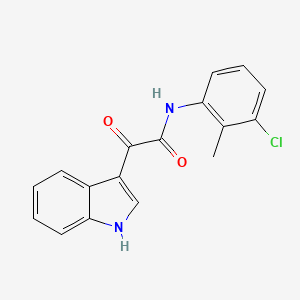

N-ethyl-N'-(3-methoxyphenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-N'-(3-methoxyphenyl)oxamide, also known as fenamidone, is a fungicide that belongs to the class of carboxamides. It was first introduced in 2002 and is widely used in agriculture to control fungal diseases in crops such as grapes, potatoes, and tomatoes. Fenamidone has gained popularity due to its broad-spectrum activity against various plant pathogenic fungi and its ability to control diseases that have developed resistance to other fungicides.

Aplicaciones Científicas De Investigación

Nonlinear Optical Applications

The compound has been used in the study of nonlinear optical applications. For instance, it has been used in the synthesis of organic co-crystals for third harmonic nonlinear optical applications . The co-crystals were grown by slow evaporation method using ethanol solvent, and their structural parameters and crystalline nature were analyzed by X-ray diffraction techniques .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

Oxamide derivatives, such as N-ethyl-N’-(3-methoxyphenyl)oxamide, have been synthesized and evaluated as potential AChE and BuChE inhibitors against Alzheimer’s disease (AD) . Their inhibitory ability was compared to chosen reference compounds .

DNA Binding Properties

The compound has been used in the study of DNA-binding properties. For instance, binuclear Cu(II) complexes of N-phenolato-N’-(3-dimethylaminopropyl)oxamide have been synthesized and their DNA-binding properties were studied . The experimental evidence suggests that the ligand binds to DNA via a groove binding mode, while the binuclear complexes bind intercalatively to DNA .

Synthesis of Binuclear Copper (II) Complexes

The compound has been used in the synthesis of binuclear copper (II) complexes . These complexes have been characterized and their biological properties have been studied .

Lipoxygenase Inhibition Activity

Oxamide ligands, such as N-ethyl-N’-(3-methoxyphenyl)oxamide, have been synthesized and evaluated for their lipoxygenase inhibition activity .

Molecular Docking

The compound has been used in molecular docking studies. For instance, oxamide and fumaramide analogs have been synthesized and their docking and biological evaluation as potential AChE and BuChE inhibitors have been conducted .

Propiedades

IUPAC Name |

N-ethyl-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCZGWIVUMCVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N'-(3-methoxyphenyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2440604.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2440616.png)

![1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone](/img/structure/B2440618.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2440619.png)

![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)

![N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide](/img/structure/B2440624.png)

![2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile](/img/structure/B2440625.png)